molecular formula C47H90O6 B12761136 Myristic acid, triester with 2-(hydroxymethyl)-2-methyl-1,3-propanediol CAS No. 120579-88-6

Myristic acid, triester with 2-(hydroxymethyl)-2-methyl-1,3-propanediol

Cat. No.: B12761136
CAS No.: 120579-88-6
M. Wt: 751.2 g/mol
InChI Key: VEUAPRUTUSVTKB-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Trimyristin can be synthesized through the esterification of myristic acid with 2-(hydroxymethyl)-2-methyl-1,3-propanediol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to drive the reaction to completion. The reaction mixture is then purified through crystallization or distillation to obtain pure trimyristin.

Industrial Production Methods

In industrial settings, trimyristin is often extracted from natural sources, such as nutmeg seeds. The extraction process involves the use of solvents like tert-butyl methyl ether, followed by crystallization from acetone to isolate the pure compound .

Chemical Reactions Analysis

Types of Reactions

Trimyristin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Trimyristin has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of trimyristin involves its hydrolysis to release myristic acid and 2-(hydroxymethyl)-2-methyl-1,3-propanediol. Myristic acid is known to interact with various molecular targets, including enzymes involved in lipid metabolism and signaling pathways. The compound’s effects are mediated through its incorporation into cellular membranes and its influence on membrane fluidity and function .

Comparison with Similar Compounds

Similar Compounds

    Isopropyl myristate: An ester of myristic acid used in cosmetics and pharmaceuticals.

    Phorbol myristate acetate: A potent activator of protein kinase C used in research.

    Dimyristoylphosphatidylethanolamine: A phospholipid used in the study of lipid bilayers.

Uniqueness

Trimyristin is unique due to its structure as a triglyceride, which allows it to serve as a model compound for studying lipid metabolism and triglyceride behavior. Its natural occurrence and ease of extraction also make it a valuable compound for various applications .

Properties

CAS No.

120579-88-6

Molecular Formula

C47H90O6

Molecular Weight

751.2 g/mol

IUPAC Name

[2-methyl-3-tetradecanoyloxy-2-(tetradecanoyloxymethyl)propyl] tetradecanoate

InChI

InChI=1S/C47H90O6/c1-5-8-11-14-17-20-23-26-29-32-35-38-44(48)51-41-47(4,42-52-45(49)39-36-33-30-27-24-21-18-15-12-9-6-2)43-53-46(50)40-37-34-31-28-25-22-19-16-13-10-7-3/h5-43H2,1-4H3

InChI Key

VEUAPRUTUSVTKB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCC(=O)OCC(C)(COC(=O)CCCCCCCCCCCCC)COC(=O)CCCCCCCCCCCCC

Origin of Product

United States

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